

Application Notes and Protocols: Iopentol for Micro-CT Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction to lopentol

lopentol (formerly marketed as Imagopaque) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1] As a member of the same class of contrast agents as Iohexol and Iopamidol, it offers low osmolality, which is associated with a good safety and tolerability profile in clinical use.[2][3][4] Its primary mechanism of action relies on the high atomic number of iodine, which effectively attenuates X-rays, thereby increasing the contrast of tissues and vascular structures in computed tomography (CT) imaging.

Suitability for Longitudinal Micro-CT Studies

Longitudinal studies, which involve imaging the same subject at multiple time points, are crucial for monitoring disease progression and treatment response. The choice of a contrast agent is critical for the success of such studies. While **lopentol** is an effective contrast agent for clinical CT, its utility in longitudinal preclinical micro-CT studies is limited due to its pharmacokinetic properties.

lopentol is characterized by rapid renal excretion.[1] In humans, it has a biological half-life of approximately two hours and is almost entirely excreted unchanged by the kidneys within 24 hours. In small animals like mice, this clearance is significantly faster. The entire blood volume of a mouse is filtered by the kidneys in a matter of seconds. Consequently, small-molecule



iodinated contrast agents like **lopentol** are cleared from the bloodstream in a very short time frame, often within minutes.

This rapid clearance presents a major challenge for longitudinal studies, which often require a contrast agent that provides sustained enhancement of the vasculature or target tissues. For such applications, nanoparticle-based contrast agents or liposomal formulations that exhibit a longer residence time in the blood pool are generally preferred. These agents are cleared more slowly by the reticuloendothelial system (RES), allowing for a wider imaging window.

Therefore, **lopentol** is best suited for dynamic or vascular-phase micro-CT imaging, where the goal is to visualize the vasculature shortly after injection.

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key properties of **lopentol** and similar non-ionic monomeric contrast agents.

Property	lopentol	lohexol	lopamidol
Туре	Non-ionic monomer	Non-ionic monomer	Non-ionic monomer
Administration	Intravenous, Oral	Intravenous, Oral	Intravenous, Oral
Primary Excretion Route	Renal (Glomerular Filtration)	Renal	Renal
Metabolism	Not metabolized	Not metabolized	Not metabolized
Biological Half-life (human)	~ 2 hours	~ 2 hours	~ 2 hours
Protein Binding	Low (<3%)	Low	Low

Experimental Protocol: Vascular-Phase Micro-CT with a Short-Acting Contrast Agent

This protocol provides a generalized procedure for performing contrast-enhanced micro-CT of a mouse to visualize the vasculature using a short-acting iodinated contrast agent like **lopentol**.



Animal Preparation

- Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
 Ensure a stable plane of anesthesia is maintained throughout the procedure.
- Catheterization: Place a catheter in the tail vein for intravenous administration of the contrast agent. A custom-made injection device can be beneficial for consistent delivery.
- Positioning: Secure the anesthetized mouse on the scanner bed. Proper fixation is essential
 to prevent motion artifacts during the scan.
- Physiological Monitoring: If available, use physiological monitoring equipment (e.g., for respiration and heart rate) to ensure the animal's well-being and to enable gated imaging if required.

Contrast Agent Administration

- Dosage: The dosage will depend on the specific iodine concentration of the contrast solution.
 A typical dose for Iomeprol (a similar agent) is 0.3 mL of a 300 mg/mL solution.
- Administration: Pre-fill the injection line with saline to avoid air bubbles. Inject the contrast agent as an intravenous bolus over 20-30 seconds.

Micro-CT Imaging

- Pre-contrast Scan: Acquire a native (non-contrast) scan of the region of interest before injecting the contrast agent. This serves as a baseline.
- Post-contrast Scans: Begin image acquisition immediately or within 30 seconds after the bolus injection to capture the peak vascular enhancement. Depending on the study's objective, dynamic scanning can be performed at multiple short intervals (e.g., 0.5, 2, 4, 6, 10 minutes) post-injection to observe the distribution and clearance of the agent.

Imaging Parameters

The optimal imaging parameters will vary depending on the micro-CT system and the specific application. The following table provides a range of typical parameters.



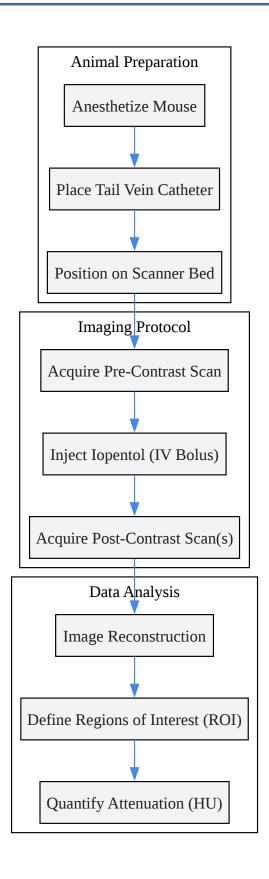
Parameter	Typical Value
Voltage	70 - 90 kVp
Current	160 - 500 μΑ
Filter	0.5 mm Aluminum
Voxel Size	10 - 50 μm
Integration Time	300 - 900 ms
Scan Time 17 seconds to several minutes	

Data Presentation and Analysis

Quantitative analysis of contrast enhancement is typically performed by drawing regions of interest (ROIs) on the reconstructed images and measuring the mean attenuation in Hounsfield Units (HU). Time-attenuation curves can be generated from dynamic scans to characterize the pharmacokinetics of the contrast agent in different tissues.

Visualizations Experimental Workflow



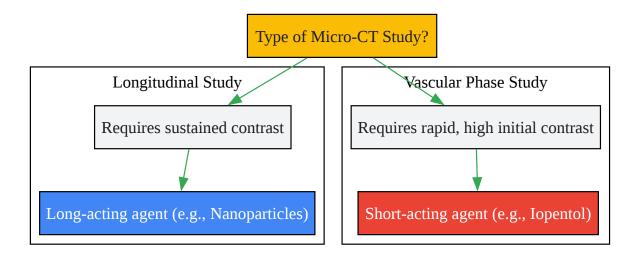


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Caption: Workflow for vascular-phase micro-CT imaging.



Contrast Agent Selection Logic



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Caption: Logic for selecting a contrast agent based on study type.

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